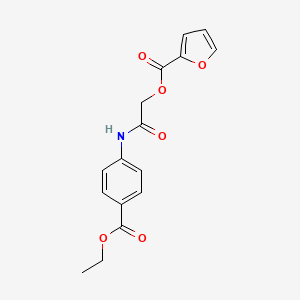

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate

Description

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate is a synthetic organic compound featuring a furan-2-carboxylate ester linked to a 2-oxoethylamine moiety substituted with a 4-ethoxycarbonylphenyl group. This compound is of interest in medicinal chemistry for its structural hybridity, combining aromatic and amide functionalities that are common in drug design .

Properties

IUPAC Name |

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-23-16(20)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVFOFZESYCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Mode of Action

Furan-containing compounds are known for their wide range of biological and pharmacological properties.

Biochemical Pathways

Furan derivatives have been found to be involved in a wide range of biochemical reactions.

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.

Biological Activity

The compound 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate (CAS No. 562793-73-1) is a derivative of furan and phenylamine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is . The compound features a furan ring, an ethoxycarbonyl group, and an amino group, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For example, thiazole derivatives have shown promising antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with some compounds demonstrating lower IC50 values than traditional antibiotics like ampicillin and streptomycin .

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| Thiazole Derivative A | E. coli | 0.040 |

| Thiazole Derivative B | S. aureus | 0.008 |

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For instance, thiazole-bearing molecules have been investigated for their ability to induce apoptosis in cancer cells. Some derivatives demonstrated IC50 values as low as , indicating strong cytotoxicity against specific cancer cell lines .

A notable study examined the structure-activity relationship (SAR) of thiazole derivatives, revealing that substituents on the phenyl ring significantly influence their anticancer efficacy. Compounds with electron-donating groups showed enhanced activity against cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cell death in bacteria .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical pathway for anticancer agents. Compounds that activate caspases or disrupt mitochondrial function are particularly effective .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Case Studies

- Antibacterial Activity : A study conducted on novel thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on similar structures .

- Cytotoxicity in Cancer Models : Research involving benzo[b]furan derivatives showed significant antiproliferative effects across various human cancer cell lines, suggesting that compounds with structural similarities may also exhibit favorable anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Core Heterocycles

- Target compound : Contains a furan ring and a phenyl group.

- Thiazole derivatives (e.g., CAS 923226-70-4): Introduce a sulfur-containing thiazole ring, which is prevalent in antimicrobial agents .

Functional Group Modifications

- Ethoxycarbonyl vs. Halogens : The ethoxycarbonyl group in the target compound may improve metabolic stability compared to halogenated derivatives (e.g., CAS 566893-71-8), which are more resistant to enzymatic degradation but may pose toxicity risks .

- Sulfamoyl vs.

Molecular Weight and Solubility

- Lower molecular weight compounds (e.g., CAS 923226-70-4 at 371.4 g/mol) may exhibit better bioavailability, whereas heavier derivatives (e.g., CAS 566893-71-8 at 514.9 g/mol) could face solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.